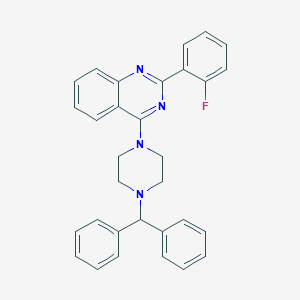![molecular formula C30H31N3O3 B431824 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide CAS No. 1005251-34-2](/img/structure/B431824.png)
4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dioxo-4-azatetracyclo[5320~2,6~0~8,10~]dodec-11-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Méthodes De Préparation
The synthesis of 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide involves multiple steps, including the formation of the cyclopropane ring and the incorporation of the pyridine and cyclohexane moieties. The reaction conditions typically involve the use of catalysts and specific reagents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3,5-dioxo-4-azatetracyclo[5320~2,6~0~8,10~]dodec-11-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide include other cyclopropane-containing molecules and compounds with similar functional groups These compounds may share some chemical properties but differ in their specific applications and biological activities
Propriétés
Numéro CAS |
1005251-34-2 |
|---|---|
Formule moléculaire |
C30H31N3O3 |
Poids moléculaire |
481.6g/mol |
Nom IUPAC |
4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H31N3O3/c34-28(32-20-5-1-17(2-6-20)15-18-11-13-31-14-12-18)19-3-7-21(8-4-19)33-29(35)26-22-9-10-23(25-16-24(22)25)27(26)30(33)36/h1-2,5-6,9-14,19,21-27H,3-4,7-8,15-16H2,(H,32,34) |
Clé InChI |
DBWUIZGNBARRLJ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)N4C(=O)C5C6C=CC(C5C4=O)C7C6C7 |
SMILES canonique |
C1CC(CCC1C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)N4C(=O)C5C6C=CC(C5C4=O)C7C6C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B431756.png)
![2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]ethyl acetate](/img/structure/B431757.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B431758.png)
![7-[(2-hydroxyethyl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B431760.png)
![N-[7-(4-tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide](/img/structure/B431762.png)

![4-[(3-oxo-1H-2-benzofuran-1-yl)amino]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B431769.png)
![2-(4-fluorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B431770.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4-diethoxybenzamide](/img/structure/B431815.png)


![2-[4-(3-Methylpiperidin-1-yl)quinazolin-2-yl]phenol](/img/structure/B431876.png)
